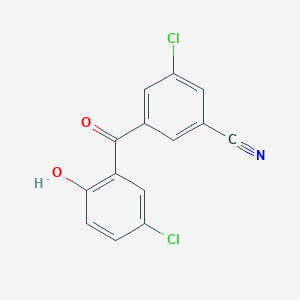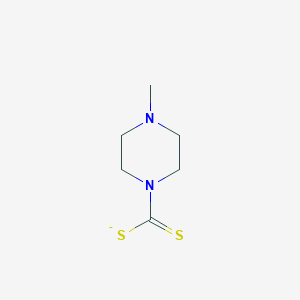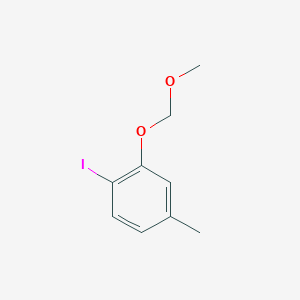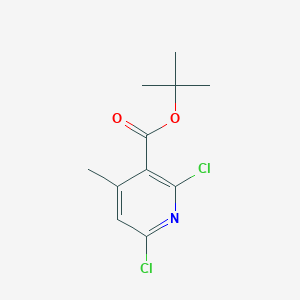
Tert-butyl 2,6-dichloro-4-methylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2,6-dichloro-4-methylnicotinate is an organic compound with the molecular formula C12H15Cl2NO2. It is a derivative of nicotinic acid, featuring tert-butyl, dichloro, and methyl substituents on the nicotinate structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,6-dichloro-4-methylnicotinate typically involves the esterification of 2,6-dichloro-4-methylnicotinic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
化学反应分析
Types of Reactions
Tert-butyl 2,6-dichloro-4-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of substituted nicotinates.
Oxidation: Conversion to 2,6-dichloro-4-methylnicotinic acid.
Reduction: Formation of tert-butyl 2,6-dichloro-4-methyl-3-hydroxynicotinate.
科学研究应用
Tert-butyl 2,6-dichloro-4-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of nicotinic acid derivatives with improved pharmacological profiles.
作用机制
The mechanism of action of tert-butyl 2,6-dichloro-4-methylnicotinate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural features. The pathways involved may include inhibition of nicotinic acid receptors or interference with microbial cell wall synthesis .
相似化合物的比较
Similar Compounds
2,6-Dichloro-4-methylnicotinic acid: Lacks the tert-butyl ester group.
Tert-butyl 2,6-dichloronicotinate: Lacks the methyl group.
Tert-butyl 4-methylnicotinate: Lacks the dichloro substituents.
Uniqueness
Tert-butyl 2,6-dichloro-4-methylnicotinate is unique due to the combination of tert-butyl, dichloro, and methyl groups on the nicotinate structure. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C11H13Cl2NO2 |
|---|---|
分子量 |
262.13 g/mol |
IUPAC 名称 |
tert-butyl 2,6-dichloro-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-6-5-7(12)14-9(13)8(6)10(15)16-11(2,3)4/h5H,1-4H3 |
InChI 键 |
STKQJGNQQYWQEE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1C(=O)OC(C)(C)C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


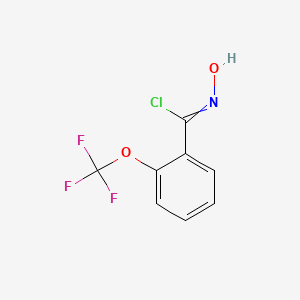

![2-[5-Chloro-2-[(4-methoxyphenyl)methoxymethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13920087.png)

![4-(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13920098.png)



![3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)
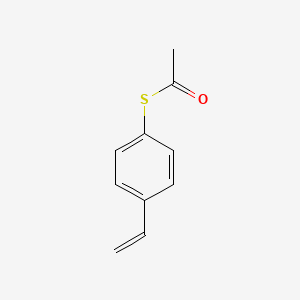
![3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13920148.png)
